molecular formula C5H11Br B597354 1-Bromopentane-1,1,2,2-d4 CAS No. 1219803-61-8

1-Bromopentane-1,1,2,2-d4

Cat. No.: B597354
CAS No.: 1219803-61-8
M. Wt: 155.071
InChI Key: YZWKKMVJZFACSU-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopentane-1,1,2,2-d4 is a bromoalkane and an isomer of bromopentane . It is a colorless liquid and is used in a multitude of organic syntheses .


Synthesis Analysis

Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-bromopentane, this is 1-pentene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . It is also formed by the reaction of 1-pentanol with hydrogen bromide .


Molecular Structure Analysis

The molecular formula of this compound is C5H7D4Br . The IUPAC name is 1-bromo-1,1,2,2-tetradeuteriopentane .


Chemical Reactions Analysis

1-Bromopentane is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling . It is also used in the synthesis of α, γ-diketo acids as reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .


Physical And Chemical Properties Analysis

This compound has a molar mass of 155.07 g/mol . It is a colorless liquid with a density of 1.22 g/cm³ at 20 °C . The boiling point is 129.8 °C .

Scientific Research Applications

  • Synthesis Applications : 1-Bromopentane can be prepared using solid Mo-Ni catalysts from 1-pentanol and Br-containing substances, achieving a high yield of 90% under specific conditions (Fan Ying, 2002). It's also used in the synthesis of nonlinear chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) through the sulfur-bromine method, demonstrating high yield and economic efficiency (Ruan Zhan-jun, 2005).

  • Chemical Education : In undergraduate organic chemistry labs, 1-Bromopentane is used to study elimination reactions of alkyl halides, showcasing its educational value in understanding organic reaction mechanisms (Devin R. Latimer, 2003).

  • Spectroscopy and Molecular Studies : Its monodeuterated species are studied to understand the correlation between isolated C-D stretching and CHD rocking vibrations and local conformation of the alkyl chain. This offers insight into the conformational polymorphism in crystalline solids (K. Ohno, H. Yoshida, H. Matsuura, 1996).

  • Material Science : The compound is used in pulsed-dosing controls for self-assembly studies, aiding in the understanding of molecular interactions and surface chemistry (A. Eisenstein et al., 2012).

  • Physical Properties Analysis : Studies on the density and viscosity of 1-Bromopentane across various temperatures contribute to the fundamental understanding of liquid properties and their temperature dependence, which is crucial in fields like fluid dynamics and material engineering (M. Bolotnikov et al., 2007), (O. S. Ryshkova, Roman N. Belenkov, E. Postnikov, 2020).

  • Molecular Connectivity and Thermodynamics : Research on its heat capacities contributes to molecular connectivity analysis and group additivity theory, enhancing our understanding of thermodynamics at the molecular level (M. Chorążewski, A. Góralski, M. Tkaczyk, 2005).

Safety and Hazards

1-Bromopentane-1,1,2,2-d4 is flammable and can cause skin irritation . It is also toxic to aquatic life with long-lasting effects . When heated, it can release irritating gases and vapors . Containers may explode when heated, and vapors may form explosive mixtures with air .

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.